Potassium hydrosulfide readily releases hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse biological functions. Researchers utilize KSH as a hydrogen sulfide donor to study its effects on various biological processes, including:
Potassium hydrosulfide serves as a precursor for synthesizing various other sulfur-containing compounds, including:
Researchers also investigate the material properties of potassium hydrosulfide itself. This includes studying its:
Potassium hydrosulfide is an inorganic compound with the chemical formula KSH. It appears as a colorless salt and consists of the potassium cation (K⁺) and the bisulfide anion (SH⁻). This compound is primarily produced through the half-neutralization of hydrogen sulfide with potassium hydroxide. In aqueous solutions, potassium hydrosulfide exists alongside potassium hydroxide, contributing to its basic properties. The structure of potassium hydrosulfide resembles that of potassium chloride, although it is complicated by the non-spherical symmetry of the bisulfide anions, which exhibit rapid tumbling in solid form .
The synthesis of potassium hydrosulfide can be achieved through:
Potassium hydrosulfide has several applications:
Research indicates that potassium hydrosulfide interacts with various organic halides to yield mercaptans, which are sulfur-containing organic compounds known for their distinct odors and potential applications in pharmaceuticals and agriculture . Additionally, studies have shown that potassium hydrosulfide can react with activated aliphatic or aromatic halides under specific conditions.
Potassium hydrosulfide shares similarities with other compounds containing sulfur but has distinct properties that set it apart. Below are some similar compounds:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Sodium Hydrosulfide | NaSH | More soluble in water; used in similar applications |
Calcium Sulfide | CaS | Forms calcium hydroxide upon reaction with water; less soluble |
Lithium Sulfide | Li₂S | Higher thermal stability; reacts differently with water |
Potassium Sulfate | K₂SO₄ | Does not produce hydrogen sulfide; used primarily as a fertilizer |
Potassium hydrosulfide is unique due to its ability to release hydrogen sulfide upon decomposition, making it particularly useful in organic synthesis while also posing significant health risks due to the toxicity of hydrogen sulfide .
The primary method for synthesizing potassium hydrosulfide involves the partial neutralization of hydrogen sulfide gas (H₂S) with potassium hydroxide (KOH) in a solvent. The reaction proceeds as:
$$ \text{KOH} + \text{H}2\text{S} \rightarrow \text{KSH} + \text{H}2\text{O} $$
This method is widely adopted due to its simplicity and scalability. Key parameters include:
Solvent-enhanced methods improve reaction efficiency by leveraging polar aprotic solvents to stabilize intermediates or enhance solubility.
In ethylene glycol, KSH solutions remain stable for extended periods, enabling reactions with substrates like hexafluorobenzene to produce sulfhydryl derivatives. Pyridine acts synergistically by neutralizing acidic byproducts and facilitating nucleophilic substitution.
Recent advances in high-pressure chemistry have expanded the utility of KSH in materials science. Under compression:
Pressure Range | Observation | Structural Model | Source |
---|---|---|---|
19–23 kbar | Phase transition; hydrogen bonding | Distorted CsCl structure | |
>83 kbar (NaSH) | Bifurcated hydrogen bonds; P2₁/a symmetry | TlI-type lattice |
Solid-state synthesis under controlled pressure enables precise control over crystal polymorphs, critical for tailoring material properties.
Potassium hydrosulfide exhibits distinct physical and chemical characteristics:
Property | Value | Source |
---|---|---|
Molecular Formula | KSH | |
Molecular Weight | 72.17 g/mol | |
Density | 1.69–1.70 g/cm³ | |
Melting Point | 450–510°C | |
Solubility in Water | Very soluble (620 g/L at 20°C) | |
pH Range (Aqueous Solution) | 8.5–11.5 |
KSH is employed to precipitate heavy metals (e.g., Pb²⁺, Cd²⁺) from aqueous streams. The SH⁻ ion forms insoluble sulfides, enabling selective recovery of metals.
KSH serves as a nucleophile in reactions with alkyl halides, aryl halides, and polyfluoroaromatics. For example:
$$ \text{C}2\text{H}5\text{Br} + \text{KSH} \rightarrow \text{C}2\text{H}5\text{SH} + \text{KBr} $$
Yields range from 69–89% depending on reaction conditions.
In fireworks, KSH derivatives participate in combustion reactions to generate pyrotechnic effects.
Potassium hydrosulfide crystallizes in a structure analogous to potassium chloride (KCl), featuring a face-centered cubic (FCC) arrangement of K⁺ cations and SH⁻ anions [1]. However, the non-spherical symmetry of the SH⁻ anion introduces deviations from ideal KCl-type geometry. Unlike the spherical Cl⁻ in KCl, the SH⁻ ion exhibits a dipole moment due to its covalent S–H bond, causing rotational disorder in the solid state [1] [3]. At ambient conditions, the SH⁻ anions undergo rapid tumbling, which averages out their orientational effects, yielding a pseudo-cubic lattice [1].
X-ray diffraction studies under high pressure reveal structural transitions that diverge from NaCl-type systems. For instance, at 23 kbar, potassium hydrosulfide adopts a TlI-type orthorhombic phase (space group P2₁/a), characterized by bifurcated hydrogen-bonded chains along the b-axis [3]. This contrasts with NaCl’s pressure-induced transition to a CsCl-type structure, highlighting the role of anion geometry in determining high-pressure polymorphs. Table 1 summarizes key crystallographic parameters for KSH under varying pressures.
Table 1: Unit Cell Parameters of Potassium Hydrosulfide at High Pressure
Pressure (kbar) | a (Å) | b (Å) | c (Å) | β (°) | Space Group |
---|---|---|---|---|---|
Ambient | 5.64 | 5.64 | 5.64 | 90 | Fm3m |
20 | 9.129 | 4.181 | 6.781 | 106.47 | P2₁/a |
31 | 7.448 | 7.328 | 8.110 | 97.46 | C2/m |
Data adapted from high-pressure X-ray studies [3].
The bonding in potassium hydrosulfide is predominantly ionic, with K⁺ cations electrostatically interacting with SH⁻ anions. However, the SH⁻ ion itself exhibits covalent character due to the S–H bond, which has a bond length of approximately 1.34 Å [1] [6]. Density functional theory (DFT) calculations on analogous systems (e.g., NaSH) confirm that the metal–sulfur interaction is primarily ionic, with minimal orbital overlap between K⁺ and SH⁻ [5]. The electrostatic potential energy between K⁺ and SH⁻ dominates the lattice energy, contributing ~85% of the total stabilization, while dispersion forces account for the remainder [5] [6].
Infrared and Raman spectroscopy provide evidence of weak covalency in the S–H stretching region. The S–H vibrational frequency in KSH (~2530 cm⁻¹) is redshifted compared to free H2S (2620 cm⁻¹), indicating polarization effects from the potassium lattice [3]. This redshift aligns with the electrostatic polarization model, where the K⁺ cation polarizes the SH⁻ electron density, enhancing the effective charge on sulfur [6].
Under compression, potassium hydrosulfide undergoes sequential phase transitions driven by hydrogen bonding and sulfur polymerization. At 19 kbar, a minor volume contraction accompanies a transition to a TlI-type structure, while a second transition at 23 kbar induces strong hydrogen bonding, evidenced by a 15% redshift in S–H stretching frequencies [3]. The high-pressure phase (31 kbar) adopts a distorted CsCl-type structure with four-membered hydrogen-bonded (S–H···S) units, analogous to low-temperature cesium deuteride [3].
The addition of elemental sulfur to KSH at elevated pressures facilitates polysulfide formation. For example, reaction with sulfur yields dipotassium pentasulfide (K2S5), where linear S₅²⁻ chains replace SH⁻ anions [1]. This transformation is driven by sulfur’s higher electronegativity, which stabilizes extended sulfide frameworks over isolated SH⁻ units.
Flammable;Irritant;Health Hazard